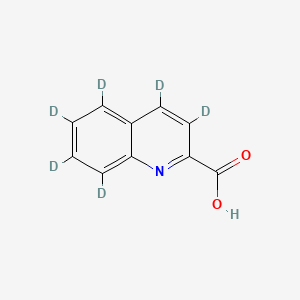
Quinaldic-d6 Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinaldic-d6 Acid, also known as quinoline-2-carboxylic acid, is a deuterated form of quinaldic acid. This compound belongs to the class of organic compounds known as quinoline carboxylic acids, which are quinolines substituted by a carboxyl group at one or more positions. This compound is particularly significant in scientific research due to its unique properties and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Quinaldic-d6 Acid typically involves the deuteration of quinaldic acid. One common method is the microwave-assisted preparation of substituted anilides of quinaldic acid. This method involves the use of microwave irradiation to facilitate the reaction, which is known for its efficiency and reduced reaction times .
Industrial Production Methods
Industrial production of this compound may involve eco-efficient methods such as the synthesis from furfural. This method includes three steps: (i) synthesis of ethyl 4,4-diethoxycrotonate through photooxidation of furfural and consecutive ring-opening alcoholysis; (ii) cyclization of ethyl 4,4-diethoxycrotonate with aniline; and (iii) hydrolysis of the resulting product to obtain this compound .
Analyse Chemischer Reaktionen
Types of Reactions
Quinaldic-d6 Acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline-2,3-dicarboxylic acid.
Reduction: Reduction reactions can convert it into quinoline derivatives.
Substitution: It can undergo substitution reactions, particularly at the carboxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like thionyl chloride for converting the carboxyl group into an acyl chloride.
Major Products
The major products formed from these reactions include various quinoline derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and other organic compounds.
Wissenschaftliche Forschungsanwendungen
Quinaldic-d6 Acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Wirkmechanismus
The mechanism of action of Quinaldic-d6 Acid involves its interaction with molecular targets such as the p53 tumor suppressor. It has been shown to modify the expression and phosphorylation of p53 protein, leading to its antiproliferative effects in cancer cells . Additionally, it may interact with other cellular pathways involved in cell growth and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinaldic Acid: The non-deuterated form of Quinaldic-d6 Acid.
Kynurenic Acid: Another tryptophan metabolite with similar physiological and pathological roles.
Quinolinic Acid: An agonist at N-methyl-D-aspartate receptors, involved in neurotoxicity and disease relevance.
Uniqueness
This compound is unique due to its deuterated nature, which provides distinct advantages in research applications, such as improved stability and reduced metabolic degradation. This makes it a valuable tool in studies involving metabolic pathways and drug development.
Eigenschaften
Molekularformel |
C10H7NO2 |
|---|---|
Molekulargewicht |
179.20 g/mol |
IUPAC-Name |
3,4,5,6,7,8-hexadeuterioquinoline-2-carboxylic acid |
InChI |
InChI=1S/C10H7NO2/c12-10(13)9-6-5-7-3-1-2-4-8(7)11-9/h1-6H,(H,12,13)/i1D,2D,3D,4D,5D,6D |
InChI-Schlüssel |
LOAUVZALPPNFOQ-MZWXYZOWSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=C(C(=N2)C(=O)O)[2H])[2H])[2H])[2H] |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



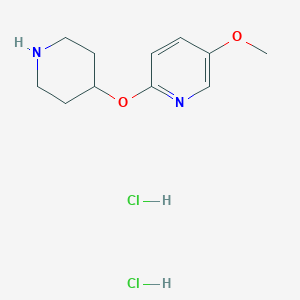
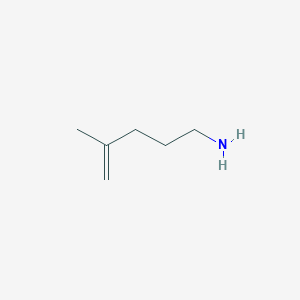


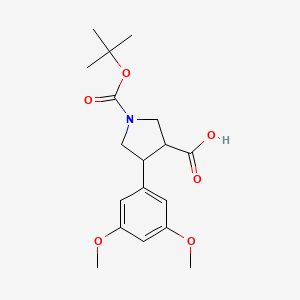
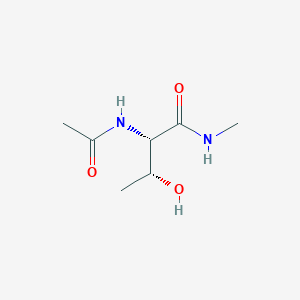

![4-[(trans,trans)-4'-pentyl[1,1'-bicyclohexyl]-4-yl]Phenol](/img/structure/B12309730.png)
![4'-bis(3,5-ditert-butylphenyl)phosphanyl-N-(pyridin-2-ylmethyl)-3,3'-spirobi[1,2-dihydroindene]-4-amine](/img/structure/B12309743.png)

![2-[8-(Benzyloxy)imidazo[1,2-a]pyridin-2-yl]ethan-1-amine dihydrochloride](/img/structure/B12309755.png)


